A Comprehensive Technical Guide to 2-Bromo-1-(bromomethyl)-3-iodobenzene: Properties, Reactivity, and Applications
Abstract: 2-Bromo-1-(bromomethyl)-3-iodobenzene is a highly functionalized aromatic compound of significant interest to the chemical research and pharmaceutical development sectors. Its unique trifunctional nature, featu...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract: 2-Bromo-1-(bromomethyl)-3-iodobenzene is a highly functionalized aromatic compound of significant interest to the chemical research and pharmaceutical development sectors. Its unique trifunctional nature, featuring a reactive benzylic bromide, a highly reactive aryl iodide, and a less reactive aryl bromide, establishes it as a premier building block for the synthesis of complex molecular architectures. This guide provides an in-depth analysis of its chemical and physical properties, predictable spectroscopic signatures, and core reactivity principles. We will explore its utility in regioselective cross-coupling and alkylation reactions, present a plausible synthetic strategy, and discuss its applications in the creation of novel chemical entities for drug discovery and materials science. Safety and handling protocols are also detailed to ensure its responsible use in a laboratory setting.
Chemical Identity and Physicochemical Properties
2-Bromo-1-(bromomethyl)-3-iodobenzene is a strategically substituted benzene derivative designed for multi-step, selective chemical transformations. The distinct electronic and steric environments of its three halogenated functional groups are the cornerstone of its synthetic utility.
Below is a summary of its key identifying and physical properties based on available data from chemical suppliers.
An In-depth Technical Guide to 2-Bromo-1-(bromomethyl)-3-iodobenzene (CAS number 1261649-03-9)
For Researchers, Scientists, and Drug Development Professionals Introduction 2-Bromo-1-(bromomethyl)-3-iodobenzene is a polyhalogenated aromatic compound with significant potential as a versatile building block in organi...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-1-(bromomethyl)-3-iodobenzene is a polyhalogenated aromatic compound with significant potential as a versatile building block in organic synthesis. Its unique substitution pattern, featuring a reactive benzylic bromide, a sterically accessible iodine atom, and a bromine atom on the aromatic ring, offers multiple points for selective functionalization. This trifecta of reactive sites makes it an attractive intermediate for the construction of complex molecular architectures, particularly in the fields of pharmaceutical and materials science.[] The strategic placement of these halogens allows for differential reactivity in various cross-coupling and nucleophilic substitution reactions, enabling the synthesis of diverse derivatives.[] This guide provides a comprehensive overview of the chemical properties, a proposed synthetic pathway, predicted spectroscopic data, potential applications, and essential safety and handling information for this compound.
Chemical and Physical Properties
A summary of the key chemical and physical properties of 2-Bromo-1-(bromomethyl)-3-iodobenzene is presented below. It is important to note that due to the limited availability of experimental data, some of these properties are predicted based on the analysis of structurally similar compounds.
Property
Value
Source
CAS Number
1261649-03-9
Supplier Data
Molecular Formula
C₇H₅Br₂I
Supplier Data
Molecular Weight
375.83 g/mol
Supplier Data
Appearance
Predicted to be a solid at room temperature
Analogy
Solubility
Predicted to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF) and insoluble in water
Analogy
Storage
Keep in a dark place, sealed in a dry environment at 2-8°C
Supplier Data
Proposed Synthesis and Mechanistic Pathways
Step 1: Synthesis of 2-Bromo-3-iodotoluene from 2-Bromo-3-amino-toluene
The synthesis of the toluene precursor can be achieved from 2-bromo-3-amino-toluene via a Sandmeyer-type reaction. The Sandmeyer reaction is a versatile method for the conversion of an aryl amine to an aryl halide via the formation of a diazonium salt intermediate.[2]
Protocol:
Diazotization: 2-Bromo-3-amino-toluene is dissolved in an aqueous acidic solution (e.g., H₂SO₄/H₂O) and cooled to 0-5°C. An aqueous solution of sodium nitrite (NaNO₂) is added dropwise to form the corresponding diazonium salt. The temperature must be strictly controlled to prevent the premature decomposition of the diazonium salt.
Iodination: The freshly prepared diazonium salt solution is then added to a solution of potassium iodide (KI). The diazonium group is replaced by iodine, leading to the formation of 2-bromo-3-iodotoluene. The reaction mixture is allowed to warm to room temperature and stirred until the evolution of nitrogen gas ceases.
Work-up and Purification: The product is extracted with an organic solvent (e.g., diethyl ether or dichloromethane). The organic layer is washed with aqueous sodium thiosulfate to remove any residual iodine, followed by washing with brine. After drying over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), the solvent is removed under reduced pressure. The crude product can be purified by column chromatography or distillation.
Step 2: Benzylic Bromination of 2-Bromo-3-iodotoluene
The final step involves the selective bromination of the methyl group of 2-bromo-3-iodotoluene to yield the target compound. This is typically achieved through a free-radical chain reaction using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), under photochemical or thermal conditions.[3][4] The reaction is highly selective for the benzylic position due to the resonance stabilization of the resulting benzylic radical.[3]
Protocol:
Reaction Setup: 2-Bromo-3-iodotoluene is dissolved in a non-polar solvent, typically carbon tetrachloride (CCl₄) or cyclohexane. N-bromosuccinimide (NBS, 1.1 equivalents) and a catalytic amount of a radical initiator (e.g., AIBN or BPO) are added to the solution.
Initiation: The reaction mixture is heated to reflux or irradiated with a UV lamp to initiate the homolytic cleavage of the initiator and begin the radical chain reaction.
Reaction Monitoring: The progress of the reaction can be monitored by TLC or GC-MS. The reaction is typically complete when the starting material is consumed.
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration. The filtrate is washed with water and brine, dried over an anhydrous salt, and the solvent is evaporated. The crude 2-Bromo-1-(bromomethyl)-3-iodobenzene can be purified by column chromatography on silica gel or by recrystallization.
Caption: Potential synthetic applications of 2-Bromo-1-(bromomethyl)-3-iodobenzene.
Safety and Handling
As with any polyhalogenated aromatic compound, and particularly those containing a benzylic bromide, 2-Bromo-1-(bromomethyl)-3-iodobenzene should be handled with caution in a well-ventilated fume hood. [5]Benzylic bromides are known to be lachrymatory and can cause severe irritation to the skin, eyes, and respiratory tract.
[6][7]
GHS Hazard Information (Predicted)
Based on structurally similar compounds, the following GHS hazard statements are likely to apply:
Hazard Statement
Description
H302
Harmful if swallowed
H314
Causes severe skin burns and eye damage
H315
Causes skin irritation
H319
Causes serious eye irritation
H335
May cause respiratory irritation
Personal Protective Equipment (PPE)
Eye Protection: Chemical safety goggles and a face shield are required.
Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene).
Skin and Body Protection: A lab coat and appropriate protective clothing should be worn.
Respiratory Protection: Use a respirator with an appropriate cartridge if working outside of a fume hood or if there is a risk of inhalation.
First Aid Measures
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
[8]* Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
[8]* Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
[6]* Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
[8]
Handling and Storage
Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust, fumes, or vapors. Use only in a chemical fume hood.
[5]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances. Protect from light and moisture.
[9]
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Reactivity profile of 2-Bromo-1-(bromomethyl)-3-iodobenzene
An In-Depth Technical Guide to the Reactivity Profile of 2-Bromo-1-(bromomethyl)-3-iodobenzene Abstract 2-Bromo-1-(bromomethyl)-3-iodobenzene is a trifunctional aromatic compound of significant strategic value in modern...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Reactivity Profile of 2-Bromo-1-(bromomethyl)-3-iodobenzene
Abstract
2-Bromo-1-(bromomethyl)-3-iodobenzene is a trifunctional aromatic compound of significant strategic value in modern organic synthesis. Possessing three distinct halogenated centers—a benzylic bromide, an aryl iodide, and an aryl bromide—this molecule offers a hierarchical reactivity profile that can be exploited for the regioselective and sequential construction of complex molecular architectures. This guide provides an in-depth analysis of its reactivity, detailing the underlying chemical principles and offering field-proven experimental protocols for its selective functionalization. It is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in the synthesis of novel pharmaceuticals, agrochemicals, and materials.
Introduction and Strategic Overview
In the pursuit of complex target molecules, the synthetic chemist's toolkit is greatly enhanced by building blocks that allow for controlled, stepwise elaboration. 2-Bromo-1-(bromomethyl)-3-iodobenzene is an exemplar of such a reagent. Its utility stems not from the mere presence of three halogen atoms, but from their fundamentally different chemical environments, which dictate a predictable order of reaction under specific conditions.
The three key reactive sites are:
The Benzylic Bromide (C(sp³)-Br): Located on a methylene group attached to the aromatic ring, this site is highly susceptible to nucleophilic substitution.
The Aryl Iodide (C(sp²)-I): The carbon-iodine bond is the most labile of the two aryl-halogen bonds, making it the primary site for palladium-catalyzed cross-coupling reactions.
The Aryl Bromide (C(sp²)-Br): The carbon-bromine bond is significantly more stable than the C-I bond, enabling it to remain intact during the initial functionalization of the iodo-position. It can be engaged in a subsequent cross-coupling reaction under more forcing conditions.
This inherent reactivity differential allows for a synthetic strategy where each position can be addressed in a controlled sequence, minimizing the need for extensive protecting group manipulations and streamlining the path to complex, polysubstituted aromatic compounds. Such motifs are prevalent in a vast array of biologically active molecules and advanced materials.[1][2][3]
Physicochemical Properties and Identifiers
A summary of the key properties for 2-Bromo-1-(bromomethyl)-3-iodobenzene is provided below.
Hierarchical Reactivity and Selective Functionalization
The core of this molecule's utility lies in its predictable, tiered reactivity. This section dissects the chemistry of each reactive center, ordered from most to least reactive under typical synthetic conditions.
The Primary Reactive Center: The Benzylic Bromide
The C(sp³)-Br bond of the bromomethyl group is the most labile site on the molecule. This heightened reactivity is a direct consequence of the benzylic position, which stabilizes the transition states of both SN1 and SN2 reactions. It will readily react with a wide range of nucleophiles, often at room temperature or with gentle heating, while the aryl halide bonds remain inert.
Causality: The stability of the incipient benzylic carbocation (in an SN1 pathway) or the charge distribution in the five-coordinate transition state (in an SN2 pathway) is significantly enhanced by conjugation with the adjacent aromatic ring. This lowers the activation energy for substitution at this position compared to a standard alkyl bromide.
Primary Transformation: Nucleophilic Substitution
This site is ideal for introducing a diverse array of functional groups via reaction with nucleophiles such as amines, alkoxides, thiolates, and cyanide. The reaction typically proceeds via an SN2 mechanism, especially with good, non-hindered nucleophiles.[6][7]
Experimental Protocol: SN2 Reaction with Sodium Azide
This protocol describes a representative nucleophilic substitution to form 1-(azidomethyl)-2-bromo-3-iodobenzene, a precursor for a primary amine.
Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Ar), add 2-Bromo-1-(bromomethyl)-3-iodobenzene (3.76 g, 10.0 mmol).
Solvent & Reagent Addition: Add 40 mL of anhydrous N,N-dimethylformamide (DMF). Stir until the solid is fully dissolved. Add sodium azide (NaN₃, 0.78 g, 12.0 mmol, 1.2 equivalents).
Reaction: Stir the suspension at room temperature (20-25°C). Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 Hexanes:Ethyl Acetate eluent system. The reaction is typically complete within 2-4 hours.
Workup: Once the starting material is consumed, pour the reaction mixture into 100 mL of deionized water and transfer to a separatory funnel.
Extraction: Extract the aqueous phase with diethyl ether (3 x 50 mL).
Washing: Combine the organic extracts and wash with deionized water (2 x 50 mL) followed by brine (1 x 50 mL) to remove residual DMF and salts.
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo using a rotary evaporator.
Purification: The resulting crude product can be purified by column chromatography on silica gel if necessary, though it is often of sufficient purity for subsequent steps.
Trustworthiness: This protocol is self-validating. The complete consumption of the starting material, observable by TLC, confirms the reaction's progression. The distinct shift in polarity between the starting material and the product allows for straightforward monitoring and purification. The azide product can be confirmed by IR spectroscopy (strong azide stretch ~2100 cm⁻¹) and NMR spectroscopy.
Visualization: Nucleophilic Substitution Workflow
Caption: Workflow for SN2 azidation of the benzylic bromide.
The Second Reactive Center: The Aryl Iodide
After addressing the benzylic position, or if using reaction conditions that do not affect it (e.g., palladium catalysis), the aryl iodide is the next most reactive site. The carbon-iodine bond is significantly weaker than the carbon-bromine bond, making it the preferred site for oxidative addition to a Pd(0) catalyst.[8][9] This selectivity is the cornerstone of its use in sequential cross-coupling strategies.
Causality: The reactivity order for aryl halides in palladium-catalyzed cross-coupling reactions is generally I > Br > OTf >> Cl.[8] This trend is governed by the C-X bond dissociation energy (BDE). The C-I bond has the lowest BDE, facilitating the rate-determining oxidative addition step of the catalytic cycle.
Solvent Addition: Add a degassed solvent mixture of Toluene (40 mL), Ethanol (10 mL), and Water (10 mL).
Reaction: Heat the mixture to 80-90°C with vigorous stirring. Monitor the reaction by TLC or GC-MS. The reaction is typically complete in 6-12 hours.
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (50 mL) and water (50 mL).
Extraction: Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (2 x 30 mL).
Washing: Combine the organic layers and wash with brine (1 x 50 mL).
Drying and Concentration: Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of hexanes to 95:5 hexanes:ethyl acetate) to yield 2-bromo-1-(bromomethyl)-3-phenylbenzene.
Trustworthiness: The high chemoselectivity of this reaction is well-established in the literature.[9][11] The successful formation of the desired product can be verified by NMR, where the disappearance of the characteristic downfield proton signal adjacent to the iodine and the appearance of new aromatic signals from the coupled phenyl group will be observed. Mass spectrometry will confirm the incorporation of the phenyl group and the retention of the two bromine atoms.
Visualization: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
The Tertiary Reactive Center: The Aryl Bromide
The C(sp²)-Br bond is the most robust of the three halogenated sites. It remains spectator to nucleophilic substitution at the benzylic position and is significantly less reactive than the C-I bond in standard palladium-catalyzed couplings. This allows for its functionalization in a second, distinct step after the other two sites have been elaborated.
Causality: The higher bond dissociation energy of the C-Br bond compared to the C-I bond necessitates more forcing reaction conditions (higher temperatures, longer reaction times) or the use of more catalytically active systems to induce oxidative addition. Specialized phosphine ligands that are both bulky and electron-rich are often employed to promote the coupling of aryl bromides.[15]
Primary Transformations:
Sequential Cross-Coupling: After selective reaction at the iodine, a second Suzuki, Heck, or other cross-coupling can be performed at the bromine position.
Lithium-Halogen Exchange: Treatment with a strong organolithium reagent (e.g., n-BuLi or t-BuLi) at low temperatures can induce a Br-Li exchange, generating a potent aryllithium nucleophile that can be trapped with various electrophiles. While I-Li exchange is typically faster, careful control of conditions or the use of specific reagents can sometimes favor Br-Li exchange, though this can be challenging in a polyhalogenated system.[16][17]
Visualization: Sequential Cross-Coupling Strategy
Caption: A strategic workflow for the sequential functionalization of the molecule.
Synthetic Access
While commercially available, understanding the synthesis of 2-Bromo-1-(bromomethyl)-3-iodobenzene provides insight into its structure. A plausible and common industrial route would involve the free-radical bromination of the corresponding toluene precursor.
Proposed Synthetic Workflow
Starting Material: 2-Bromo-3-iodotoluene. This precursor can be synthesized through multi-step aromatic functionalization routes, potentially starting from commercially available anilines or phenols.
Radical Bromination: The methyl group is converted to a bromomethyl group using a radical initiator.
Caption: Plausible synthesis via radical bromination of the toluene precursor.
Applications in Drug Discovery and Materials Science
The ability to sequentially introduce three different substituents onto an aromatic ring in a controlled manner makes 2-Bromo-1-(bromomethyl)-3-iodobenzene an exceptionally powerful tool.
Drug Discovery: In medicinal chemistry, this scaffold allows for the rapid generation of diverse molecular libraries.[1] The three points of diversity can be used to explore the structure-activity relationship (SAR) of a lead compound by systematically varying substituents that interact with different pockets of a biological target.
Materials Science: The synthesis of complex, conjugated organic molecules for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors often relies on the precise assembly of aromatic units. This building block provides a pre-functionalized core to construct such advanced materials.
Safety and Handling
As a reactive polyhalogenated compound, 2-Bromo-1-(bromomethyl)-3-iodobenzene should be handled with appropriate care in a well-ventilated fume hood. It is classified with the following hazards:
Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Store in a cool, dry, dark place under an inert atmosphere.
Conclusion
2-Bromo-1-(bromomethyl)-3-iodobenzene is more than a simple chemical reagent; it is a strategic platform for complex molecular design. Its well-defined reactivity hierarchy—benzylic bromide > aryl iodide > aryl bromide—provides a clear and reliable roadmap for sequential functionalization. By understanding the principles that govern the reactivity of each site, researchers can unlock its full potential, enabling the efficient and elegant synthesis of novel compounds for a wide range of scientific applications.
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Chemistry LibreTexts. (2023, June 30). Heck Reaction. Retrieved from [Link]
Sciencemadness.org. (2009, August 5). lithiation of 8-bromoquinoline. Retrieved from [Link]
Royal Society of Chemistry. (2024, June 13). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide.... Retrieved from [Link]
Chemistry LibreTexts. (2023, July 18). 2.2: The Discovery of Nucleophilic Substitution Reactions (for reference). Retrieved from [Link]
Thermo-stability and degradation of 2-Bromo-1-(bromomethyl)-3-iodobenzene
An In-depth Technical Guide to the Thermo-stability and Degradation of 2-Bromo-1-(bromomethyl)-3-iodobenzene Executive Summary This technical guide offers a comprehensive analysis of the thermal stability and degradation...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Thermo-stability and Degradation of 2-Bromo-1-(bromomethyl)-3-iodobenzene
Executive Summary
This technical guide offers a comprehensive analysis of the thermal stability and degradation profile of 2-Bromo-1-(bromomethyl)-3-iodobenzene, a key intermediate in pharmaceutical and materials science research. Given the absence of specific, publicly available thermal analysis data for this compound, this document synthesizes information from analogous structures and fundamental chemical principles to predict its behavior under thermal stress. We will explore the intrinsic chemical factors governing its stability, propose detailed degradation pathways, and provide robust, field-tested protocols for empirical validation using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). The primary objective is to equip researchers, scientists, and drug development professionals with the critical knowledge required for safe handling, storage, and optimization of synthetic routes involving this highly reactive molecule.
Introduction: A Molecule of Synthetic Importance and Thermal Sensitivity
2-Bromo-1-(bromomethyl)-3-iodobenzene is a polyhalogenated aromatic compound featuring a unique substitution pattern that makes it a versatile building block. The presence of three distinct reactive sites—an aryl iodide, an aryl bromide, and a benzylic bromide—allows for sequential and site-selective functionalization, rendering it valuable in the synthesis of complex organic molecules. However, these same features contribute to its inherent thermal lability. The benzylic bromide group is particularly susceptible to both nucleophilic substitution and free-radical reactions, while the carbon-iodine bond represents the weakest point on the aromatic ring.[1][2]
Understanding the thermal stability of this compound is not merely an academic exercise; it is a critical prerequisite for its practical application. In a research and development setting, knowledge of decomposition temperatures and pathways informs safe reaction scale-up, purification methods (e.g., distillation), and long-term storage strategies. This guide provides the theoretical foundation and experimental framework to rigorously characterize the thermal properties of 2-Bromo-1-(bromomethyl)-3-iodobenzene.
Physicochemical and Hazard Profile
A foundational understanding of the compound's properties is essential for any experimental design. The recommended storage conditions strongly indicate a sensitivity to thermal and environmental factors.
Theoretical Framework: Unpacking the Drivers of Instability
The thermal degradation of 2-Bromo-1-(bromomethyl)-3-iodobenzene is dictated by the relative strengths of its chemical bonds. The initiation of decomposition will occur via the homolytic cleavage of the weakest bond, generating radical intermediates that propagate further reactions.
Bond Dissociation Energies (BDEs): The Hierarchical Weak Points
The stability of the molecule is inversely proportional to its bond dissociation energies. The benzylic C-Br bond is significantly weaker than an alkyl C-Br bond due to the resonance stabilization of the resulting benzylic radical. The C-I bond is the weakest of all carbon-halogen bonds.
Benzylic C-Br: ~255 kJ/mol (estimated from benzyl bromide)
Aryl C-I: ~270 kJ/mol
Aryl C-Br: ~330 kJ/mol
Aryl C-H: ~470 kJ/mol
From this hierarchy, we can predict that the benzylic C-Br bond is the most likely site for initial homolytic cleavage upon thermal input. While the aryl C-I bond is also relatively weak, the formation of a resonance-stabilized benzylic radical is a more favorable pathway energetically than the formation of a less stable aryl radical.[4]
Predicted Thermal Decomposition Profile
Based on the BDE hierarchy, a multi-stage degradation process is anticipated.
Initiation (Lower Temperature Range): The decomposition will commence with the homolytic cleavage of the benzylic C-Br bond. This is the rate-determining step, generating a resonance-stabilized 2-bromo-3-iodobenzyl radical and a bromine radical.
Propagation & Recombination: These highly reactive radical species can undergo several subsequent reactions:
Dimerization: Two benzyl radicals can combine to form a bibenzyl derivative.
Hydrogen Abstraction: A bromine radical can abstract a hydrogen atom from another molecule or solvent, generating HBr.
Disproportionation: Reactions between radicals leading to stable molecules.
Secondary Decomposition (Higher Temperature Range): As the temperature increases significantly, the cleavage of the stronger aryl C-I bond will occur, followed by the aryl C-Br bond.
Final Stage (Very High Temperature): At extreme temperatures, the aromatic ring itself will fragment, ultimately leading to the formation of a stable carbonaceous char.
Visualization of the Proposed Degradation Pathway
The following diagram illustrates the most probable initial steps of thermal decomposition.
Caption: Proposed initial thermal degradation pathway for 2-Bromo-1-(bromomethyl)-3-iodobenzene.
Experimental Validation: Protocols and Expected Outcomes
To empirically determine the thermal stability and degradation profile, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is essential. These techniques provide quantitative data on mass loss and thermal events as a function of temperature.[5][6]
Experimental Workflow
The logical flow for a comprehensive thermal analysis is outlined below.
Caption: Workflow for comprehensive thermal analysis of the target compound.
Protocol: Thermogravimetric Analysis (TGA)
Objective: To quantify the thermal stability and decomposition stages by measuring mass loss as a function of temperature.[7]
Methodology:
Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature using certified reference materials.
Sample Preparation: In an inert atmosphere (glovebox), accurately weigh 2-5 mg of 2-Bromo-1-(bromomethyl)-3-iodobenzene into a clean, tared TGA pan (platinum or alumina).
Atmosphere: Purge the TGA furnace with high-purity nitrogen at a flow rate of 50-100 mL/min for at least 30 minutes prior to and during the experiment to ensure an inert environment.
Thermal Program:
Equilibrate the sample at 30°C for 5 minutes.
Ramp the temperature from 30°C to 600°C at a constant heating rate of 10°C/min.
Data Acquisition: Continuously record the sample mass, sample temperature, and time. Plot the percentage mass loss versus temperature.
Hypothetical TGA Data:
Decomposition Stage
Onset Temperature (°C)
Peak Loss Rate Temp (°C)
Mass Loss (%)
Corresponding Moiety
1
~180 - 220
~240
~21.3%
-CH₂Br group degradation/loss of Br
2
~280 - 320
~340
~33.8%
Loss of I
3
>350
~400
~21.3%
Loss of ring Br
Residue
>500
-
~23.6%
Char
Protocol: Differential Scanning Calorimetry (DSC)
Objective: To identify the melting point and the temperatures and enthalpies of any thermal transitions, including decomposition.[8]
Methodology:
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.
Sample Preparation: In an inert atmosphere, accurately weigh 1-3 mg of the sample into a hermetically sealed aluminum DSC pan. Prepare an identical empty pan to serve as the reference.
Atmosphere: Purge the DSC cell with high-purity nitrogen at a flow rate of 20-50 mL/min.
Thermal Program:
Equilibrate the sample at 25°C for 3 minutes.
Ramp the temperature from 25°C to 400°C at a heating rate of 10°C/min.
Data Acquisition: Record the differential heat flow between the sample and reference pans as a function of temperature.
Expected Results: The DSC thermogram is expected to show a sharp endothermic peak corresponding to the melting of the crystalline solid. This will be followed at higher temperatures by one or more broad exothermic peaks, which are characteristic of the energy released during the irreversible decomposition of the molecule.
Safe Handling and Storage
The predicted thermal lability and known hazards of 2-Bromo-1-(bromomethyl)-3-iodobenzene necessitate stringent handling and storage protocols.
Storage: As confirmed by supplier data, the compound must be stored at 2-8°C under a dry, inert atmosphere and protected from light to prevent both thermal and photochemical degradation.[3]
Handling: All manipulations should be performed in a well-ventilated fume hood or glovebox. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory. Avoid heating the compound unnecessarily during reaction workups. Use of rotary evaporators should be done at the lowest possible temperature.
Conclusion
2-Bromo-1-(bromomethyl)-3-iodobenzene is a synthetically valuable yet thermally sensitive compound. A theoretical analysis based on bond dissociation energies strongly suggests that thermal degradation is initiated by the homolytic cleavage of the benzylic carbon-bromine bond, followed by the cleavage of the aryl carbon-iodine and carbon-bromine bonds at progressively higher temperatures. This guide provides detailed, actionable protocols for TGA and DSC analysis, which are essential for empirically validating this predicted profile. By integrating this theoretical understanding with rigorous experimental characterization, researchers can ensure the safe and effective use of this versatile chemical intermediate in their development programs.
References
PubChem. 2-Bromo-1-chloro-3-iodobenzene. National Center for Biotechnology Information. [Link]
ResearchGate. Quantitative differential scanning calorimetry analysis for determining total polar compounds in heated oils. [Link]
Organic Chemistry Portal. Benzyl iodide synthesis by iodination or substitution. [Link]
Google Patents.
Master Organic Chemistry. Reactions on the "Benzylic" Carbon: Bromination And Oxidation. [Link]
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PubMed. The use of optical differential scanning calorimetry to investigate ibuprofen miscibility in polymeric films for topical drug delivery. [Link]
Chemistry Stack Exchange. Reactivity of benzyl halides towards nucleophilic substitution. [Link]
ResearchGate. Degradation process of 2-bromo-2-nitro-1,3-propanediol (bronopol). [Link]
Khan Academy. Reactions at the benzylic position. [Link]
ResearchGate. Developments in the analysis of volatile halogenated compounds. [Link]
Google Patents.
Google Patents. Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene.
SETARAM. An overview of Thermogravimetric Analysis. [Link]
MDPI. Combining Differential Scanning Calorimetry and Cooling-Heating Curve Thermal Analysis to Study the Melting and Solidification Behavior of Al-Ce Binary Alloys. [Link]
ResearchGate. Experimental study on the thermal stability and reactivity of the proposed active species PhIOAcBr for our developed bromination procedure. [Link]
TA Instruments. Thermogravimetric Analysis (TGA) Theory and Applications. [Link]
An In-depth Technical Guide to the Synthesis of 2-Bromo-1-(bromomethyl)-3-iodobenzene: A Senior Application Scientist's Perspective
Abstract This technical guide provides a comprehensive and scientifically grounded methodology for the synthesis of 2-Bromo-1-(bromomethyl)-3-iodobenzene, a highly functionalized aromatic building block crucial for advan...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides a comprehensive and scientifically grounded methodology for the synthesis of 2-Bromo-1-(bromomethyl)-3-iodobenzene, a highly functionalized aromatic building block crucial for advanced applications in pharmaceutical development and materials science. The synthetic strategy is designed around robust, well-established chemical transformations, ensuring reproducibility and scalability. This document delves into the causal relationships behind experimental choices, offering detailed, step-by-step protocols, and is supported by authoritative references to ensure scientific integrity. The guide is structured to provide researchers, scientists, and drug development professionals with both the practical "how" and the fundamental "why" for each synthetic step, from the selection of starting materials to the final benzylic bromination.
Strategic Overview: A Three-Stage Synthetic Approach
The synthesis of the target molecule, 2-Bromo-1-(bromomethyl)-3-iodobenzene[1], presents a challenge in regiochemical control due to its 1,2,3-trisubstituted pattern. A linear, three-stage approach commencing from a simple, commercially available starting material is the most logical and efficient strategy. This pathway ensures that each substitution is directed to the correct position with high selectivity, minimizing the formation of complex isomeric mixtures and simplifying purification processes.
Our retrosynthetic analysis identifies 2-bromo-3-iodotoluene as the key precursor, which itself can be constructed from 1-bromo-3-iodobenzene . This intermediate is accessible via a Sandmeyer reaction from 3-bromoaniline . The final transformation is a selective free-radical bromination of the benzylic methyl group.
Caption: Retrosynthetic pathway for the target molecule.
Module 1: Synthesis of the Core Scaffold, 1-Bromo-3-iodobenzene
Principle & Rationale: The Sandmeyer Reaction
The initial step involves the conversion of an aromatic amine to an aryl halide, a transformation for which the Sandmeyer reaction is the gold standard.[2][3][4] This reaction proceeds via an arenediazonium salt intermediate, which is a versatile species due to the excellent leaving group ability of dinitrogen gas (N₂).[5][6] We begin with 3-bromoaniline, converting its amino group into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong mineral acid). The subsequent introduction of an iodide nucleophile, typically from potassium iodide, proceeds efficiently without the need for a copper(I) catalyst, which is often required for the introduction of chlorides or bromides.[4]
Detailed Experimental Protocol: Diazotization and Iodination
Diazonium Salt Formation:
In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve 3-bromoaniline (1.0 eq) in a mixture of concentrated sulfuric acid and water at room temperature.
Cool the mixture to 0-5 °C in an ice-salt bath. Maintaining this low temperature is critical to prevent the premature decomposition of the diazonium salt.[7]
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature does not exceed 5 °C.
Stir the reaction mixture for an additional 30 minutes at 0-5 °C after the addition is complete. The formation of the diazonium salt can be confirmed by testing for the absence of the starting amine (e.g., by TLC) and a slight excess of nitrous acid (using starch-iodide paper).
Iodination:
In a separate flask, prepare a solution of potassium iodide (1.5 eq) in water.
Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. A dark precipitate will form, and nitrogen gas will evolve.
Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for 1 hour to ensure complete decomposition of the diazonium salt.
Cool the mixture to room temperature.
Work-up and Purification:
Add an aqueous solution of sodium bisulfite to quench any excess iodine.
Extract the product into a suitable organic solvent (e.g., diethyl ether or dichloromethane).
Wash the combined organic layers with saturated sodium chloride solution, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
The crude 1-bromo-3-iodobenzene can be purified by vacuum distillation or column chromatography on silica gel.
To install the methyl group at the C-1 position (ortho to both existing halogens), we employ a Directed Ortho-Metalation (DoM) strategy. This reaction involves the deprotonation of an aromatic C-H bond that is ortho to a directing group, using a strong organolithium base. In 1-bromo-3-iodobenzene, the iodine atom is a more effective directing group than bromine for lithiation. This allows for the regioselective formation of a transient aryllithium species at the C-2 position. This nucleophilic intermediate is then trapped with an electrophile, in this case, methyl iodide, to form the C-C bond.
Detailed Experimental Protocol: Lithiation and Methylation
Lithiation:
To a solution of 1-bromo-3-iodobenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), cool the solution to -78 °C using a dry ice/acetone bath.
Slowly add a solution of n-butyllithium (1.1 eq) in hexanes dropwise via syringe. The reaction is highly exothermic and must be controlled.
Stir the mixture at -78 °C for 1-2 hours.
Methylation:
Add methyl iodide (1.2 eq) dropwise to the reaction mixture at -78 °C.
Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature.
Work-up and Purification:
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
Separate the aqueous and organic layers. Extract the aqueous layer with diethyl ether.
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
The crude 2-bromo-3-iodotoluene should be purified by column chromatography on silica gel.
Data Summary: Reagents and Conditions
Parameter
Value/Reagent
Purpose
Rationale/Reference
Starting Material
1-Bromo-3-iodobenzene
Substrate for C-H activation
Synthesized in Module 1
Reagent 1
n-Butyllithium
Strong base
Deprotonation at ortho position
Reagent 2
Methyl Iodide
Electrophile
Source of methyl group
Solvent
Anhydrous THF
Aprotic polar solvent
Solubilizes reagents, stable at low T
Temperature
-78 °C
Control reactivity
Prevents side reactions, stabilizes aryllithium
Atmosphere
Inert (Argon/N₂)
Exclude moisture/O₂
Prevents quenching of organolithium
Module 3: Final Synthesis of 2-Bromo-1-(bromomethyl)-3-iodobenzene
The final step is the selective bromination of the benzylic methyl group of 2-bromo-3-iodotoluene. The Wohl-Ziegler reaction is the method of choice for this transformation, utilizing N-bromosuccinimide (NBS) as the bromine source in the presence of a radical initiator or UV light.[8] This reaction proceeds via a free-radical chain mechanism.[9][10] The stability of the intermediate benzyl radical, which is resonance-stabilized by the aromatic ring, ensures high selectivity for substitution at the benzylic position over aromatic bromination.[9]
Navigating the Synthesis and Safety of 2-Bromo-1-(bromomethyl)-3-iodobenzene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals Compound Profile and Physicochemical Characteristics 2-Bromo-1-(bromomethyl)-3-iodobenzene (CAS No. 1261649-03-9) is a polysubstituted benzene derivative fe...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Compound Profile and Physicochemical Characteristics
2-Bromo-1-(bromomethyl)-3-iodobenzene (CAS No. 1261649-03-9) is a polysubstituted benzene derivative featuring bromine and iodine atoms on the aromatic ring and a reactive bromomethyl group.[1] This unique combination of functional groups makes it a versatile building block in medicinal chemistry and materials science, allowing for selective functionalization through various cross-coupling reactions.
While specific, experimentally determined physicochemical data for 2-Bromo-1-(bromomethyl)-3-iodobenzene is not extensively available, we can infer its properties based on its structure and data from analogous compounds.
Table 1: Physicochemical Properties of 2-Bromo-1-(bromomethyl)-3-iodobenzene and Related Compounds
The presence of the heavy iodine and bromine atoms contributes to a high molecular weight and density. The nonpolar aromatic ring and halogen substituents suggest poor solubility in water but good solubility in common organic solvents like dichloromethane, diethyl ether, and tetrahydrofuran. The bromomethyl group introduces a reactive site susceptible to nucleophilic substitution.
Hazard Identification and Mechanistic Insights
Based on available supplier information and the toxicological profiles of structurally related compounds, 2-Bromo-1-(bromomethyl)-3-iodobenzene is classified as a hazardous substance.[1] The primary hazards are associated with its corrosive nature and potential for toxicity upon ingestion.
GHS Hazard Classification (Inferred):
Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed. [1]
Skin Corrosion/Irritation (Category 1B), H314: Causes severe skin burns and eye damage. [1]
The corrosive nature of this compound can be attributed to the reactive bromomethyl group. This functional group is a potent electrophile and can react with biological nucleophiles, such as amino and sulfhydryl groups in proteins and DNA, leading to cellular damage. Furthermore, upon contact with moisture, it can hydrolyze to release hydrobromic acid (HBr), a strong corrosive acid.
The toxicity of brominated and iodinated benzenes has been a subject of study. Some brominated benzenes have been shown to be hepatotoxic, causing liver damage in animal studies.[5][6] While the specific toxicological profile of 2-Bromo-1-(bromomethyl)-3-iodobenzene is unknown, it is prudent to handle it with the assumption that it may pose similar systemic risks. Iodinated and brominated disinfection byproducts in drinking water have also been shown to be cytotoxic and genotoxic.[7]
The presence of the benzyl bromide moiety also suggests that this compound is likely a lachrymator, causing irritation and tearing of the eyes.[8]
Diagram 1: Hazard Profile of 2-Bromo-1-(bromomethyl)-3-iodobenzene
Caption: Logical relationship of the hazards of 2-Bromo-1-(bromomethyl)-3-iodobenzene to its chemical properties.
Safe Handling and Experimental Protocols
A proactive and informed approach to safety is paramount when working with reactive and potentially toxic compounds like 2-Bromo-1-(bromomethyl)-3-iodobenzene. The following protocols are designed to minimize exposure and mitigate risks.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense. The rationale for each piece of equipment is to provide a barrier against the specific hazards posed by the compound.
Eye Protection: Chemical splash goggles and a face shield are mandatory.[9] The corrosive nature of the compound and its likely lachrymatory properties necessitate full protection of the eyes and face.
Hand Protection: Wear heavy-duty, chemical-resistant gloves (e.g., nitrile or neoprene).[9] Double-gloving is recommended, especially during transfers and purification steps. Gloves should be inspected for any signs of degradation before and during use.
Body Protection: A flame-resistant lab coat and chemical-resistant apron should be worn.[9] For larger scale operations or in the event of a spill, a full-body chemical-resistant suit may be necessary.
Respiratory Protection: All handling of this compound should be conducted in a certified chemical fume hood.[10] If there is a potential for exposure outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is required.
Engineering Controls
Engineering controls are designed to isolate the hazard from the researcher.
Chemical Fume Hood: All manipulations, including weighing, transferring, and reactions, must be performed in a properly functioning chemical fume hood with a face velocity of at least 100 feet per minute.[10]
Ventilation: The laboratory should be well-ventilated with a minimum of 6-12 air changes per hour.
Safety Shower and Eyewash Station: A readily accessible and tested safety shower and eyewash station are essential.[9]
Experimental Workflow: A Step-by-Step Guide
This protocol outlines a general workflow for using 2-Bromo-1-(bromomethyl)-3-iodobenzene in a chemical reaction.
Preparation and Pre-Reaction Checks:
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
Gather and inspect all necessary PPE.
Have appropriate spill cleanup materials readily available (e.g., chemical absorbent pads, sodium bicarbonate for neutralization).
Review the entire experimental procedure and identify potential hazards at each step.
Weighing and Transfer:
Weigh the required amount of 2-Bromo-1-(bromomethyl)-3-iodobenzene in a tared, sealed container inside the fume hood.
Use a non-sparking spatula for solids or a glass pipette with a bulb for liquids.
Carefully transfer the compound to the reaction vessel. If the compound is a solid, use a powder funnel.
Rinse any residual compound from the weighing container into the reaction vessel with a small amount of the reaction solvent.
Reaction Setup and Execution:
Set up the reaction apparatus in the fume hood, ensuring all joints are properly sealed.
If the reaction is to be heated, use a heating mantle with a temperature controller. Do not use an open flame.
Add other reagents and solvents to the reaction vessel slowly and in the correct order.
Monitor the reaction progress from a safe distance.
Work-up and Purification:
After the reaction is complete, cool the reaction mixture to room temperature before proceeding with the work-up.
Quench any reactive reagents carefully. For example, if organometallic reagents were used, quench with a proton source (e.g., saturated ammonium chloride solution) slowly and with cooling.
Perform extractions and washes in a separatory funnel, ensuring it is properly vented to release any pressure buildup.
If chromatography is used for purification, perform this in the fume hood.
Waste Disposal:
All waste containing 2-Bromo-1-(bromomethyl)-3-iodobenzene or its byproducts must be disposed of as hazardous chemical waste.[11]
Segregate halogenated and non-halogenated waste streams as required by your institution's waste disposal guidelines.
Do not pour any waste down the drain.
Diagram 2: Safe Handling Workflow for 2-Bromo-1-(bromomethyl)-3-iodobenzene
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Technical Notes & Optimization
Troubleshooting
Technical Support Center: Navigating the Challenges of Scaling Up Reactions with 2-Bromo-1-(bromomethyl)-3-iodobenzene
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 2-Bromo-1-(bromomethyl)-3-iodobenzene. This guide is designed to provide in-depth, practical...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 2-Bromo-1-(bromomethyl)-3-iodobenzene. This guide is designed to provide in-depth, practical solutions to the common and complex challenges encountered when scaling up reactions involving this versatile but highly reactive tri-substituted benzene derivative. Our goal is to empower you with the expertise and troubleshooting strategies necessary for successful, scalable, and reproducible synthetic outcomes.
Introduction to the Reactivity of 2-Bromo-1-(bromomethyl)-3-iodobenzene
2-Bromo-1-(bromomethyl)-3-iodobenzene is a valuable building block in organic synthesis, particularly in the construction of complex molecular architectures for pharmaceuticals and advanced materials.[1] Its utility stems from the differential reactivity of its three distinct halogenated functionalities: a benzylic bromide, an aryl bromide, and an aryl iodide. This graduated reactivity allows for selective, sequential transformations, but it also presents significant challenges during scale-up.
The primary reactive sites, in descending order of reactivity, are:
Benzylic Bromide (-CH₂Br): Highly susceptible to nucleophilic substitution (Sₙ2) and radical reactions.
Aryl Iodide (-I): The most reactive of the aryl halides, readily participating in cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) and Grignard reagent formation.
Aryl Bromide (-Br): Less reactive than the aryl iodide, allowing for selective reactions at the iodo-position. It can participate in cross-coupling reactions under more forcing conditions.
This inherent reactivity profile is the key to its synthetic utility but also the source of many scale-up challenges, including side reactions, purification difficulties, and thermal instability.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a practical question-and-answer format.
Section 1: Reaction Selectivity and Control
Q1: I'm attempting a Suzuki coupling at the aryl iodide position, but I'm observing significant side products from the reaction of the benzylic bromide. How can I improve the selectivity?
A: This is a classic challenge stemming from the high reactivity of the benzylic bromide. The key is to employ reaction conditions that favor the desired oxidative addition at the C-I bond while minimizing nucleophilic attack or radical-mediated reactions at the benzylic position.
Root Causes of Poor Selectivity:
High Reaction Temperatures: Elevated temperatures can accelerate the rate of undesired side reactions of the benzylic bromide.
Strongly Basic Conditions: Many Suzuki coupling protocols use strong bases (e.g., K₂CO₃, Cs₂CO₃), which can act as nucleophiles or promote elimination reactions involving the benzylic bromide.
Prolonged Reaction Times: Extended reaction times increase the probability of side reactions.
Catalyst and Ligand Choice: The palladium catalyst and ligand system can influence selectivity.
Troubleshooting Strategies:
Lower the Reaction Temperature: If possible, screen for catalysts that are active at lower temperatures. Buchwald-type ligands, for instance, can facilitate Suzuki couplings at or near room temperature.[2]
Use a Milder Base: Consider using a weaker base like potassium phosphate (K₃PO₄) or sodium bicarbonate (NaHCO₃).[2] The choice of base can be critical in minimizing side reactions.
Protect the Benzylic Position (If Necessary): In complex syntheses, it may be necessary to temporarily protect the benzylic position, though this adds steps to the overall synthesis.
Optimize Catalyst Loading: While counterintuitive, in some cases, a slightly higher catalyst loading can lead to a faster desired reaction, thereby minimizing the time for side reactions to occur.[2]
Careful Monitoring: Closely monitor the reaction progress by TLC or LC-MS and quench the reaction as soon as the starting material is consumed to prevent the formation of byproducts.
Q2: When I try to form a Grignard reagent, I get a complex mixture of products. What is going on and how can I selectively form the Grignard reagent at the aryl iodide position?
A: Direct reaction with magnesium metal is often unselective with polyhalogenated compounds like 2-Bromo-1-(bromomethyl)-3-iodobenzene. The high reactivity of the benzylic bromide can lead to Wurtz-type coupling and other side reactions.
Root Causes of Mixture Formation:
Direct Reaction with Mg: As mentioned, this lacks selectivity. The general order of reactivity for Grignard formation is benzylic-Br > aryl-I > aryl-Br.[3]
Initiation Difficulties: Difficulty in initiating the Grignard reaction can lead to localized high concentrations of the alkyl halide and the formation of byproducts.
Recommended Protocol: Halogen-Magnesium Exchange
A more controlled and selective method is the halogen-magnesium exchange using a commercially available Grignard reagent like isopropylmagnesium chloride (i-PrMgCl).[3] This reaction is typically performed at low temperatures, which helps to preserve the sensitive benzylic bromide functionality.
Step-by-Step Protocol for Selective Grignard Formation:
Preparation: Thoroughly dry all glassware in an oven and assemble under an inert atmosphere (Nitrogen or Argon).
Dissolution: Dissolve 2-Bromo-1-(bromomethyl)-3-iodobenzene (1.0 eq.) in anhydrous tetrahydrofuran (THF).
Cooling: Cool the solution to a low temperature, typically between -15 °C and -40 °C.
Addition: Slowly add a solution of isopropylmagnesium chloride (1.05-1.1 eq.) dropwise, maintaining the low temperature.
Stirring: Stir the reaction mixture at the low temperature for 1-2 hours.
Monitoring: The progress of the exchange can be monitored by quenching a small aliquot with an electrophile (e.g., iodine or an aldehyde) and analyzing the product distribution by GC-MS.
Usage: The resulting Grignard reagent is typically used immediately in the next step of the synthesis.
Section 2: Scale-Up Challenges
Q3: My reaction works well on a small scale (milligrams), but upon scaling up to several grams, the yield drops significantly, and I observe thermal decomposition. What are the primary considerations for scaling up?
A: Scaling up reactions introduces challenges related to heat and mass transfer that are often negligible at the lab bench scale. For a molecule like 2-Bromo-1-(bromomethyl)-3-iodobenzene, which has the potential for thermal instability, these factors are critical.
Key Scale-Up Considerations:
Heat Management: Exothermic reactions can lead to localized "hot spots" in a large reactor, causing decomposition and side reactions.[4] Ensure efficient stirring and consider using a reactor with a cooling jacket. For highly exothermic steps, control the rate of addition of reagents.
Mass Transfer: In heterogeneous reactions (e.g., with solid bases or catalysts), efficient stirring is crucial to ensure proper mixing and prevent localized concentration gradients.[4]
Solvent Volume: While it may be tempting to use highly concentrated reaction mixtures to increase throughput, this can exacerbate heat transfer issues. A more dilute reaction may be necessary on a larger scale to maintain temperature control.
Degassing: On a larger scale, it is even more critical to ensure that the reaction mixture is properly degassed to remove oxygen, which can poison catalysts and initiate radical side reactions.[4]
Troubleshooting Scale-Up Issues:
Perform a Calorimetry Study: If possible, use reaction calorimetry to understand the heat flow of your reaction and identify any potentially dangerous exotherms.
Controlled Addition: Add reagents subsurface to ensure rapid mixing and dispersion of heat.
Stirring Efficiency: Use an appropriate stirrer (e.g., overhead mechanical stirrer for larger volumes) to ensure the reaction mixture is homogeneous.
Q4: I am struggling with the purification of my product. The crude material is a dark oil with many impurities that are difficult to separate by column chromatography. What are some effective purification strategies?
A: Purification of polyhalogenated aromatic compounds can be challenging due to their similar polarities and potential for decomposition on silica gel.
Purification Troubleshooting:
Aqueous Work-up: A thorough aqueous work-up is the first line of defense. Use washes with solutions like saturated sodium bicarbonate to remove acidic impurities, and brine to reduce the water content in the organic layer.
Crystallization: If your product is a solid, crystallization is often the most effective method for purification on a large scale. Screen a variety of solvents and solvent systems to find conditions that give good crystal formation and impurity rejection.
Distillation: If your product is a thermally stable liquid with a boiling point that is significantly different from the impurities, distillation under reduced pressure may be an option. However, given the potential thermal lability of the benzylic bromide, this should be approached with caution.
Alternative Chromatography: If column chromatography is necessary, consider using a less acidic stationary phase like alumina or a deactivated silica gel to minimize on-column decomposition.
Chemical Treatment of Impurities: In some cases, it may be possible to selectively react an impurity to make it easier to remove. For example, a reactive impurity could be quenched with a specific reagent before work-up.
Section 3: Safety and Handling
Q5: What are the primary safety concerns when working with 2-Bromo-1-(bromomethyl)-3-iodobenzene, especially on a larger scale?
A: As with all polyhalogenated aromatic compounds, 2-Bromo-1-(bromomethyl)-3-iodobenzene should be handled with care, assuming it is potentially toxic and an irritant.[5][6][7] The benzylic bromide functionality also makes it a lachrymator (causes tearing).
Essential Safety Precautions:
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[8]
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors.[9]
Handling: Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.
Storage: Store in a cool, dry, dark place, and under an inert atmosphere if possible, to prevent degradation.[10]
Waste Disposal: Dispose of all waste containing this compound according to your institution's hazardous waste disposal procedures.
Visualizing Reaction Pathways and Troubleshooting
Differential Reactivity and Potential Side Reactions
The following diagram illustrates the different reactive sites on 2-Bromo-1-(bromomethyl)-3-iodobenzene and highlights potential competing reaction pathways that can become problematic during scale-up.
A Researcher's Guide to Catalyst Selection in Cross-Coupling Reactions: A Comparative Yield Analysis
For the modern chemist, particularly those in pharmaceutical and materials science, palladium-catalyzed cross-coupling reactions are an indispensable tool for the construction of carbon-carbon and carbon-heteroatom bonds...
Author: BenchChem Technical Support Team. Date: February 2026
For the modern chemist, particularly those in pharmaceutical and materials science, palladium-catalyzed cross-coupling reactions are an indispensable tool for the construction of carbon-carbon and carbon-heteroatom bonds.[1] The ability to selectively and efficiently forge these connections is central to the synthesis of complex molecules. However, the success of these reactions is critically dependent on the choice of the catalytic system. This guide provides a comparative analysis of common palladium catalysts for three of the most powerful cross-coupling reactions: the Suzuki-Miyaura, Heck, and Sonogashira couplings. By presenting objective experimental data, detailed protocols, and the underlying mechanistic rationale, this document aims to empower researchers to make informed decisions for their synthetic challenges.
The Engine of Cross-Coupling: The Palladium Catalytic Cycle
At the heart of these transformations lies a common mechanistic pathway involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[2] Understanding this cycle is fundamental to troubleshooting and optimizing reactions. The three key steps are:
Oxidative Addition: The active Pd(0) catalyst reacts with an organic halide (R-X), inserting itself into the carbon-halogen bond to form a Pd(II) intermediate.
Transmetalation (for Suzuki and Sonogashira): The organic group from a second reagent (e.g., an organoboron compound in the Suzuki reaction) is transferred to the palladium center, displacing the halide.
Reductive Elimination: The two organic fragments on the palladium center couple and are expelled as the desired product, regenerating the Pd(0) catalyst to re-enter the cycle.[2]
The efficiency of each step is profoundly influenced by the ligands coordinating to the palladium atom. Ligands modulate the electron density and steric environment of the metal center, thereby affecting catalyst activity, stability, and selectivity.[3]
Caption: A simplified representation of the palladium-catalyzed cross-coupling cycle.
I. The Suzuki-Miyaura Coupling: Forging Biaryl Bonds
The Suzuki-Miyaura reaction, which couples organoboron reagents with organic halides, is a cornerstone of modern organic synthesis due to its mild reaction conditions and the commercial availability of a vast array of boronic acids.[4] Catalyst performance, however, can vary significantly, especially when dealing with less reactive aryl chlorides.
Comparative Yield Analysis of Catalysts for the Suzuki-Miyaura Coupling
The following table summarizes the performance of different palladium catalysts in the coupling of various aryl halides with phenylboronic acid. This data, compiled from multiple studies, highlights the impact of both the palladium precatalyst and the ancillary ligand on reaction yield.
Ligand Choice is Critical: The data clearly demonstrates that bulky, electron-rich phosphine ligands, such as those from the Buchwald group (e.g., o-(dicyclohexylphosphino)biphenyl), are highly effective for the coupling of challenging aryl chlorides.[5]
Precatalyst Matters: While simple palladium salts like Pd(OAc)₂ are effective with appropriate ligands, preformed precatalysts like palladacycles and N-heterocyclic carbene (NHC) complexes (e.g., PEPPSI) can offer enhanced activity and stability.[7][8] The performance of allyl-based precatalysts can be highly dependent on the specific ligand and reaction conditions.[6]
Room Temperature Reactions: The development of highly active catalyst systems, such as those employing o-(di-tert-butylphosphino)biphenyl, has enabled Suzuki couplings to be performed at room temperature, which is advantageous for sensitive substrates.[5]
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Chlorotoluene with Phenylboronic Acid
This protocol is a representative example of a Suzuki-Miyaura reaction using a highly active catalyst system.
Inert Atmosphere: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add K₃PO₄. The flask is then sealed, evacuated, and backfilled with argon. This process is repeated three times to ensure an inert atmosphere.
Reagent Addition: Under a positive flow of argon, add Pd(OAc)₂, o-(dicyclohexylphosphino)biphenyl, 4-chlorotoluene, and phenylboronic acid.
Solvent Addition: Add anhydrous toluene via syringe.
Reaction: The flask is sealed and the mixture is stirred at 100 °C for 2 hours.
Work-up: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
Purification: The crude product is purified by column chromatography on silica gel to yield 4-methylbiphenyl.
Rationale for Experimental Choices:
Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen, which can lead to catalyst deactivation.[6]
Anhydrous Solvent: While some Suzuki reactions tolerate water, using an anhydrous solvent minimizes potential side reactions like protodeboronation of the boronic acid.
Base: K₃PO₄ is a commonly used base in Suzuki couplings. It is strong enough to facilitate the transmetalation step but generally does not promote significant side reactions.
Ligand-to-Metal Ratio: A 2:1 ligand-to-palladium ratio is often optimal for ensuring the formation of the desired catalytically active species.
II. The Heck Reaction: Olefin Arylation
The Heck reaction is a powerful method for forming carbon-carbon bonds between an aryl or vinyl halide and an alkene.[10] The choice of catalyst and reaction conditions is crucial for achieving high yields and controlling the regioselectivity of the olefin addition.
Comparative Yield Analysis of Catalysts for the Heck Reaction
The following table compares the performance of different palladium catalysts in the coupling of bromobenzene and styrene, a benchmark Heck reaction.
Ligand Influence: While phosphine-free systems can be effective, the addition of ligands such as secondary phosphine oxides (SPOs) or phosphites can significantly enhance catalyst activity and stability, allowing for lower reaction temperatures.[1][11][12]
Palladacycles for High Turnover: Palladacycle-based catalysts have demonstrated exceptional activity, achieving very high turnover numbers (TONs), making them suitable for large-scale applications where low catalyst loading is desired.[10]
Green Chemistry Approaches: The development of catalysts like Pd(L-proline)₂ that are active in water under microwave irradiation represents a significant step towards more environmentally benign Heck reactions.[10]
Experimental Protocol: Heck Reaction of Bromobenzene with Styrene
This protocol details a Heck reaction using a readily available palladium source and a phosphine-free system.
Reagent Addition: To a Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂, K₂CO₃, bromobenzene, and styrene.
Solvent Addition: Add anhydrous DMF via syringe.
Inert Atmosphere: The tube is sealed, and the mixture is degassed by bubbling argon through it for 15 minutes.
Reaction: The reaction mixture is stirred at 100 °C for 12 hours.
Work-up: After cooling, the mixture is diluted with water (20 mL) and extracted with diethyl ether (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated.
Purification: The crude product is purified by flash chromatography on silica gel to afford trans-stilbene.
Rationale for Experimental Choices:
Solvent: DMF is a polar aprotic solvent that is effective in solubilizing the reagents and the palladium catalyst.
Base: K₂CO₃ is a common inorganic base used to neutralize the hydrohalic acid generated during the catalytic cycle.
Degassing: Removing dissolved oxygen is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.
III. The Sonogashira Coupling: Synthesis of Alkynes
The Sonogashira reaction provides a direct route to couple terminal alkynes with aryl or vinyl halides.[13] Traditionally, this reaction employs a dual catalyst system of palladium and a copper(I) co-catalyst. However, significant research has focused on developing copper-free conditions to avoid issues associated with copper, such as the formation of alkyne homocoupling byproducts.
Comparative Yield Analysis of Catalysts for the Sonogashira Coupling
The table below presents a comparison of different catalyst systems for the copper-free Sonogashira coupling of iodobenzene and phenylacetylene.
Heterogeneous Catalysts: Supported palladium catalysts, such as palladium on carbon-graphene oxide (Pd@CGO) or magnetic nanoparticles (Fe₃O₄@SiO₂-TCT-PVA-Pd(0)), offer significant advantages in terms of catalyst recovery and reusability, which is crucial for sustainable chemistry.[13]
Copper-Free Conditions: The development of highly active palladium catalysts has made copper-free Sonogashira couplings a viable and often preferred alternative, simplifying the reaction setup and purification.[13]
Green Solvents: Many modern Sonogashira protocols utilize water as a solvent, further enhancing the environmental friendliness of the reaction.[13][14]
Experimental Protocol: Copper-Free Sonogashira Coupling of Iodobenzene with Phenylacetylene
This protocol describes a copper-free Sonogashira reaction using a heterogeneous palladium catalyst.
Reagent Addition: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine iodobenzene, phenylacetylene, Et₃N, and Pd/C in water.
Inert Atmosphere: The flask is flushed with argon for 10 minutes.
Reaction: The mixture is heated to 80 °C and stirred for 1 hour.
Catalyst Removal: After cooling to room temperature, the catalyst is removed by filtration through a pad of Celite. The filter cake is washed with ethyl acetate.
Work-up: The filtrate is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted with ethyl acetate (2 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
Purification: The crude product is purified by column chromatography to yield diphenylacetylene.
Rationale for Experimental Choices:
Heterogeneous Catalyst: Pd/C is a commercially available and inexpensive heterogeneous catalyst that can be easily removed by filtration.
Base: Triethylamine serves as both the base and, in some cases, can act as a ligand for the palladium center.
Water as Solvent: The use of water as a solvent makes this protocol more environmentally friendly and can sometimes accelerate the reaction rate.
Catalyst Selection Workflow
Choosing the optimal catalyst system for a given cross-coupling reaction can be a complex task. The following workflow provides a general framework for making this decision.
Caption: A workflow to guide the selection of an appropriate catalyst system.
Conclusion
The selection of an appropriate catalyst is paramount to the success of any cross-coupling reaction. This guide has provided a comparative analysis of various palladium-based systems for the Suzuki-Miyaura, Heck, and Sonogashira reactions, supported by experimental data and detailed protocols. By understanding the fundamental principles of the catalytic cycle and the specific advantages of different catalysts and ligands, researchers can navigate the complexities of these powerful synthetic methods with greater confidence and efficiency. The continued development of more active, stable, and environmentally benign catalysts will undoubtedly further expand the already vast utility of cross-coupling chemistry in the years to come.
References
Shaikh, T. M., & Hong, F. E. (2013). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry, 9, 1578–1588. Available at: [Link]
Gawande, M. B., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6536-6554. Available at: [Link]
Old, D. W., Wolfe, J. P., & Buchwald, S. L. (1998). A Highly Active Catalyst for Palladium-Catalyzed Cross-Coupling Reactions: Room-Temperature Suzuki Couplings and Amination of Unactivated Aryl Chlorides. Journal of the American Chemical Society, 120(37), 9722–9723. Available at: [Link]
Kozuch, S., & Martin, J. M. L. (2011). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Angewandte Chemie International Edition, 50(4), 834-837. Available at: [Link]
de la Cruz, J., et al. (2007). Effect of P-ligands on the Heck reaction between bromobenzene and styrene catalyzed by different Pd-sources. Journal of Molecular Catalysis A: Chemical, 273(1-2), 111-118. Available at: [Link]
Hein, J. E., & Le, J. C. (2019). The Evolution of High-Throughput Experimentation in Pharmaceutical Development and Perspectives on the Future. ACS Central Science, 5(5), 783-793. Available at: [Link]
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Billingsley, K. L., & Buchwald, S. L. (2008). Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions. Journal of the American Chemical Society, 130(48), 16486–16487. Available at: [Link]
Saïd, K., Moussaoui, Y., & Ben Salem, R. (2009). Heck coupling styrene with aryl halides catalyzed by palladium complexes in biphasic media. Journal de la Société Chimique de Tunisie, 11, 59-67. Available at: [Link]
Nicolaou, K. C., Bulger, P. G., & Sarlah, D. (2005). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Angewandte Chemie International Edition, 44(29), 4490-4527. Available at: [Link]
Robbins, D. W., & Hartwig, J. F. (2013). High-throughput experimentation for photoredox cross-couplings using the automated photoredox optimization reactor. Reaction Chemistry & Engineering, 1(1), 101-109. Available at: [Link]
Shaikh, T. M., & Hong, F. E. (2013). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. ResearchGate. Available at: [Link]
Cavallo, L., et al. (2003). A Theoretical Study of the Heck Reaction: N-Heterocyclic Carbene versus Phosphine Ligands. Organometallics, 22(21), 4252–4255. Available at: [Link]
Spencer, C. K., & Johnson, J. S. (2019). Practical High-Throughput Experimentation for Chemists. ACS Catalysis, 9(8), 7584-7606. Available at: [Link]
The Sonogashira reaction of iodobenzene and phenylacetylene at different cycles. ResearchGate. Available at: [Link]
Comparative yields for Suzuki‐Miyaura couplings. ResearchGate. Available at: [Link]
Köhler, K., et al. (2004). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. Advanced Synthesis & Catalysis, 346(13-15), 1583-1594. Available at: [Link]
Iovu, M. C., & Chifiriuc, M. C. (2020). Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. Molecules, 25(21), 5036. Available at: [Link]
Chen, C. H., et al. (2015). Single-Site Palladium(II) Catalyst for Oxidative Heck Reaction: Catalytic Performance and Kinetic Investigations. ACS Catalysis, 5(7), 4328–4337. Available at: [Link]
Heck Reaction. Organic Chemistry Portal. Available at: [Link]
Cooks, R. G., et al. (2019). Screening of the Suzuki Cross-Coupling Reaction Using Desorption Electrospray Ionization in High-Throughput and in Leidenfrost Droplet Experiments. Journal of the American Society for Mass Spectrometry, 30(10), 2115–2123. Available at: [Link]
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Available at: [Link]
The mechanism of the Negishi and Suzuki palladium-catalyzed cross-coupling reactions. Nobel Prize. (2010). Available at: [Link]
Britton, J., & Jamison, T. F. (2018). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development, 22(9), 1163-1181. Available at: [Link]
Gómez-Mudarra, F. A., Aullón, G., & Jover, J. (2024). Comparative analysis of palladium, nickel and copper phosphane/carbene catalysts in Suzuki–Miyaura couplings: Mechanistic insights and reactivity trends. Advances in Inorganic Chemistry, 83, 219-258. Available at: [Link]
Predicting success in Cu-catalyzed C–N coupling reactions using data science. Proceedings of the National Academy of Sciences, 118(39), e2108739118. Available at: [Link]
Monophosphine Ligands Promote Pd-Catalyzed C–S Cross-Coupling Reactions at Room Temperature with Soluble Bases. DSpace@MIT. Available at: [Link]
Szostak, M., et al. (2015). Pd–PEPPSI: a general Pd–NHC precatalyst for Buchwald–Hartwig cross-coupling of esters and amides (transamidation) under the same reaction conditions. Chemical Communications, 51(78), 14523-14526. Available at: [Link]
Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 13(8), 5192-5211. Available at: [Link]
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Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki‐Miyaura Reactions. ResearchGate. Available at: [Link]
A Comprehensive Guide to the Safe Disposal of 2-Bromo-1-(bromomethyl)-3-iodobenzene
For researchers, scientists, and professionals in drug development, the synthesis and handling of novel chemical entities are routine. However, the responsibility extends beyond discovery and application to the safe and...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and professionals in drug development, the synthesis and handling of novel chemical entities are routine. However, the responsibility extends beyond discovery and application to the safe and environmentally conscious disposal of these materials. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-Bromo-1-(bromomethyl)-3-iodobenzene, a halogenated aromatic compound with corrosive and lachrymatory properties. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.
Understanding the Hazard Profile
Before any disposal procedure can be initiated, a thorough understanding of the chemical's hazards is paramount. 2-Bromo-1-(bromomethyl)-3-iodobenzene (CAS No. 1261649-03-9) is a multi-halogenated aromatic compound. Key hazard information identifies it as:
Corrosive: It can cause severe skin burns and eye damage.
Harmful if swallowed.
Lachrymatory: Its vapors can irritate the eyes, causing tearing.
Halogenated Organic Waste: As a substance containing bromine and iodine, it requires specific disposal routes to prevent the formation of harmful byproducts during decomposition.
Due to these properties, all handling and disposal operations must be conducted with appropriate personal protective equipment (PPE) and within a controlled environment.
Personal Protective Equipment (PPE): Your First Line of Defense
Given the corrosive and lachrymatory nature of 2-Bromo-1-(bromomethyl)-3-iodobenzene, a comprehensive PPE ensemble is mandatory. This includes, but is not limited to:
Eye and Face Protection: Chemical splash goggles and a full-face shield are essential to protect against splashes and vapors.[1][2][3][4]
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are required.[2] Given the corrosive nature, double-gloving is recommended.
Body Protection: A chemical-resistant lab coat or apron over full-length clothing is necessary to protect the skin.[1][3][4] For larger quantities or in the event of a spill, a chemically impervious suit may be required.[1]
Footwear: Closed-toe shoes, preferably chemical-resistant boots, must be worn.[1]
Respiratory Protection: All handling of the solid or its solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[5]
Disposal Workflow: A Step-by-Step Approach
The proper disposal of 2-Bromo-1-(bromomethyl)-3-iodobenzene involves a multi-step process that ensures safety from the laboratory bench to the final waste treatment facility.
Immediate Waste Segregation at the Source
Proper waste management begins at the point of generation.
Designated Waste Container: All solid waste contaminated with 2-Bromo-1-(bromomethyl)-3-iodobenzene, including residual amounts in weighing boats, contaminated filter paper, and gloves, must be placed in a designated, leak-proof, and clearly labeled hazardous waste container.[6] This container should be made of a material compatible with corrosive solids.
Halogenated Waste Stream: This compound must be disposed of as halogenated organic waste . It is crucial to segregate it from non-halogenated waste streams to ensure proper final disposal, typically via incineration.[7]
Managing Small-Scale Laboratory Waste
For small quantities of residual material (e.g., from reaction work-ups or analysis):
Collection: Carefully collect all solid residues using appropriate tools (e.g., spark-proof scoops for larger amounts).
Containerization: Place the collected waste into a primary container that can be securely sealed.
Labeling: Immediately label the container with "Hazardous Waste," the full chemical name "2-Bromo-1-(bromomethyl)-3-iodobenzene," the approximate quantity, the date, and the appropriate hazard pictograms (corrosive).[8][9][10]
Preparing Bulk Quantities for Disposal
For larger quantities of expired or unused 2-Bromo-1-(bromomethyl)-3-iodobenzene:
Original Container: If possible, keep the chemical in its original, securely sealed container.
Over-packing: Place the original container into a larger, durable, and leak-proof outer container (e.g., a UN-approved drum).[11]
Absorbent Material: Add an inert absorbent material, such as vermiculite, around the primary container to cushion it and absorb any potential leaks.[11]
Labeling: The outer container must be clearly labeled with all the information mentioned in section 3.2, and must also include the UN number for corrosive solids (UN1759).[8][10][12]
Waste Manifest: Complete a hazardous waste manifest as required by your institution and local regulations. This document tracks the waste from your laboratory to the disposal facility.
Spill Management
In the event of a spill, immediate and appropriate action is critical to mitigate hazards.
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
Assess the Spill: From a safe distance, assess the extent of the spill. For spills larger than what can be safely handled by laboratory personnel, contact your institution's Environmental Health and Safety (EHS) department immediately.[13]
Don Appropriate PPE: Before attempting to clean up a small, manageable spill, don the full PPE ensemble described in Section 2.
Containment: For a solid spill, carefully cover it with a dry, inert absorbent material like sand or vermiculite to prevent it from becoming airborne.[5]
Collection: Gently sweep the material into a designated hazardous waste container using spark-proof tools.[13]
Decontamination: Decontaminate the spill area as described in Section 4.
Disposal: All materials used for the cleanup (absorbents, PPE, etc.) must be disposed of as hazardous waste in the same container as the spilled chemical.[14]
Decontamination Procedures
Thorough decontamination of all equipment and surfaces that have come into contact with 2-Bromo-1-(bromomethyl)-3-iodobenzene is essential.
Glassware and Equipment:
Initial Rinse: Rinse glassware and equipment with a suitable organic solvent (e.g., acetone or ethanol) in a chemical fume hood. This rinsate must be collected and disposed of as halogenated organic waste.[15]
Secondary Wash: Wash with soap and water.
Final Rinse: Rinse with deionized water.
Work Surfaces:
Wipe the surface with a cloth dampened with a suitable organic solvent, collecting the wipe for disposal as hazardous waste.
Wash the surface with soap and water.
PPE:
Carefully remove disposable PPE, avoiding contact with the contaminated exterior, and place it directly into the designated hazardous waste container.
Non-disposable PPE, such as face shields, should be decontaminated following the procedures for work surfaces.
Final Disposal Pathway: Incineration
The recommended final disposal method for halogenated organic compounds like 2-Bromo-1-(bromomethyl)-3-iodobenzene is high-temperature incineration in a facility permitted to handle such waste.[7][16] This process is designed to achieve a high destruction and removal efficiency (DRE) while scrubbing acidic gases (such as HBr and HI) that are formed during combustion.
Disposal Decision Workflow
Caption: Decision workflow for the safe disposal of 2-Bromo-1-(bromomethyl)-3-iodobenzene.
The responsible management of chemical waste is a cornerstone of safe and ethical scientific practice. For a reactive and corrosive substance like 2-Bromo-1-(bromomethyl)-3-iodobenzene, a multi-faceted approach to disposal is non-negotiable. By understanding the hazards, utilizing appropriate personal protective equipment, following rigorous segregation and packaging protocols, and ensuring the final disposal pathway is environmentally sound, researchers can mitigate the risks associated with this and other hazardous chemicals. Always consult your institution's specific waste disposal guidelines and Environmental Health and Safety department for any questions or in case of an emergency.
References
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A Senior Application Scientist's Guide to Handling 2-Bromo-1-(bromomethyl)-3-iodobenzene: A Deep Dive into Proactive Safety
For the experienced researcher, the introduction of a novel reagent into a workflow is a moment of both opportunity and heightened responsibility. 2-Bromo-1-(bromomethyl)-3-iodobenzene, a polysubstituted aromatic compoun...
Author: BenchChem Technical Support Team. Date: February 2026
For the experienced researcher, the introduction of a novel reagent into a workflow is a moment of both opportunity and heightened responsibility. 2-Bromo-1-(bromomethyl)-3-iodobenzene, a polysubstituted aromatic compound, presents unique challenges due to its combination of halogen functional groups. The presence of a bromomethyl group, in particular, suggests lachrymatory properties and potential for skin and eye irritation, a hypothesis supported by data from analogous structures. This guide moves beyond a simple checklist of personal protective equipment (PPE). It provides a comprehensive operational and disposal plan, grounded in the principles of proactive risk mitigation and scientific causality, to ensure both your safety and the integrity of your research.
Hazard Analysis: Understanding the Reactivity Profile
A thorough risk assessment is the foundation of safe laboratory practice.[1][2] While specific toxicological data for 2-Bromo-1-(bromomethyl)-3-iodobenzene may be limited, analysis of its functional groups and data from structurally related compounds allows for a robust hazard profile. The compound is classified as a hazardous substance, and its handling requires stringent precautions.[3]
Key hazards are summarized below:
Hazard Classification
Description
Implication for Handling
Skin Corrosion/Irritation
Expected to cause skin irritation, and potentially severe burns upon prolonged contact.[4][5][6]
Requires the use of chemically resistant gloves and a lab coat. Any contaminated clothing must be removed immediately.[5]
Serious Eye Damage/Irritation
Poses a significant risk of serious eye irritation or damage.[4][5][6][7] The bromomethyl group suggests it is a lachrymator, a substance that causes tearing.[8]
Mandates the use of chemical splash goggles. A face shield is recommended for additional protection.[9][10][11]
Respiratory Irritation
Vapors or aerosols may cause respiratory tract irritation.[4][6]
All handling of the solid or solutions must be conducted within a certified chemical fume hood.[1][8][12]
Strict adherence to laboratory hygiene is essential; no eating, drinking, or smoking in the laboratory.[2][7][13]
Engineering Controls: The First Line of Defense
Before any personal protective equipment is considered, engineering controls must be in place to minimize exposure. These controls are designed to isolate the hazard from the operator.
Chemical Fume Hood: All manipulations of 2-Bromo-1-(bromomethyl)-3-iodobenzene, including weighing, dissolution, and addition to reaction mixtures, must be performed in a properly functioning and certified chemical fume hood.[1][8][12][14] The sash should be kept as low as possible to maximize containment and act as a physical barrier.[1] Ensure the fume hood is not cluttered to maintain proper airflow.[1]
Personal Protective Equipment (PPE): Your Last Line of Defense
PPE is essential to protect you from exposure when engineering controls cannot completely eliminate the risk.[15] The selection of appropriate PPE is critical and should be based on a thorough understanding of the chemical's hazards.[11]
PPE Category
Specification
Rationale
Eye and Face Protection
Chemical splash goggles are mandatory. A full-face shield worn over safety goggles is strongly recommended.[9][10][11]
Protects against splashes and the lachrymatory effects of the compound.[8][14]
Skin and Body Protection
A flame-resistant lab coat, fully buttoned, is required.[9][13] Wear long pants and closed-toe shoes.[12][13]
Provides a barrier against accidental skin contact.
Hand Protection
Double-gloving with nitrile gloves is recommended.[10] Check glove manufacturer's compatibility charts for halogenated aromatic compounds.
Nitrile gloves offer good resistance to a range of chemicals.[10] Double-gloving provides an extra layer of protection in case of a tear or contamination of the outer glove.
Respiratory Protection
Not typically required when handling in a certified chemical fume hood. If there is a potential for exposure outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[16]
The fume hood provides adequate respiratory protection under normal operating conditions.
Operational Protocols: A Step-by-Step Guide
Adherence to a strict protocol minimizes the risk of exposure and ensures the safe handling of 2-Bromo-1-(bromomethyl)-3-iodobenzene from receipt to disposal.
PPE Donning and Doffing Workflow
The sequence of putting on and taking off PPE is crucial to prevent cross-contamination.
Caption: PPE Donning and Doffing Sequence.
Chemical Handling Protocol
Preparation: Before handling the chemical, ensure the fume hood is on and the sash is at the appropriate height.[1] Clear the work area of any unnecessary equipment or chemicals.[1] Have appropriate spill cleanup materials readily available.
Weighing and Transfer: Conduct all weighing and transfers of the solid compound within the fume hood. Use a disposable weighing boat to prevent contamination of balances.
Solution Preparation: When preparing solutions, add the solid 2-Bromo-1-(bromomethyl)-3-iodobenzene to the solvent slowly to avoid splashing.
Reaction Setup: Perform all reactions in a clean, dry reaction vessel within the fume hood.
Post-Handling: After completing the work, decontaminate any surfaces that may have come into contact with the chemical. Wash hands thoroughly with soap and water after removing gloves.[5][8]
Waste Disposal Plan
Proper disposal of chemical waste is a critical component of laboratory safety.
Segregation: All waste contaminated with 2-Bromo-1-(bromomethyl)-3-iodobenzene, including gloves, weighing boats, and pipette tips, must be segregated into a clearly labeled hazardous waste container.
Labeling: The waste container must be labeled with the full chemical name and the associated hazards.
Storage: Store the hazardous waste container in a designated satellite accumulation area until it is collected by environmental health and safety personnel.
Aqueous Waste: Any aqueous waste containing this compound should be collected in a separate, labeled container for halogenated organic waste. Do not pour it down the drain.[4]
Caption: Safe Handling Workflow for 2-Bromo-1-(bromomethyl)-3-iodobenzene.
Emergency Procedures: Be Prepared
In the event of an exposure or spill, immediate and correct action is crucial.
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[8] Seek immediate medical attention.
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[8] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.
Inhalation: Move the affected person to fresh air.[8] If breathing is difficult, provide oxygen. Seek immediate medical attention.
Ingestion: Do NOT induce vomiting.[8] Rinse mouth with water. Seek immediate medical attention.
Spill: For a small spill within the fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. For larger spills, evacuate the area and contact your institution's environmental health and safety department.
By integrating these detailed safety protocols into your experimental design, you can confidently and safely work with 2-Bromo-1-(bromomethyl)-3-iodobenzene, ensuring the protection of yourself and your colleagues while advancing your research goals.
References
University of Fribourg. Safety in the laboratory. Retrieved from [Link]
Harvey Mudd College. (2015, October 29). Safe Laboratory Practices in Chemistry. Retrieved from [Link]
National Institutes of Health Office of Research Services. Safe Laboratory Practices & Procedures. Retrieved from [Link]
PubChem. 2-Bromo-1-chloro-3-iodobenzene. Retrieved from [Link]
ChemTalk. Lab Safety Equipment & PPE. Retrieved from [Link]
Brandeis University. Lachrymators | Laboratory Safety. Retrieved from [Link]
Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work. Retrieved from [Link]
Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]
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